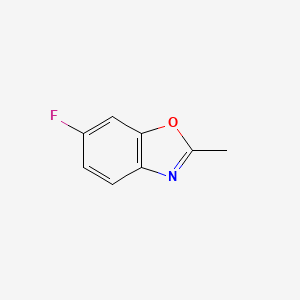
3-Méthyl-2-(p-tolyl)pyridine
Vue d'ensemble
Description
3-Methyl-2-(p-tolyl)pyridine is an organic compound with a parent nucleus of pyridine . It contains a total of 28 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-Methyl-2-(p-tolyl)pyridine involves several experimental steps . The compound was synthesized by 6 experimental steps and characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .Molecular Structure Analysis
The geometric parameters from both investigation techniques are quite compatible . The molecular electrostatic potential and front-line molecular orbitals of the title compound were further calculated, and the calculation results showed that the compound had good chemical stability and certain reactivity .Chemical Reactions Analysis
The reaction of sodium 3- (5-methyl-1- (p -toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt is involved in the chemical reactions of 3-Methyl-2-(p-tolyl)pyridine.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-(p-tolyl)pyridine include a molecular weight of 183.25 . More detailed properties are not available in the current literature.Applications De Recherche Scientifique
Sondes fluorescentes ratiométriques pour la détection d'ions métalliques
3-Méthyl-2-(p-tolyl)pyridine: les dérivés ont été utilisés dans la synthèse de sondes fluorescentes ratiométriques. Ces sondes sont particulièrement efficaces pour la détection des ions Hg^2+. La conjugaison des motifs pyrène, pyridine et tolyle influence les propriétés photophysiques, ce qui rend ces composés adaptés à la détection sélective d'ions métalliques .
Diodes organiques électroluminescentes (OLED)
Ce composé a trouvé des applications dans le développement des OLED. En raison de ses propriétés structurales, il peut être utilisé dans la création de technologies d'affichage avancées, notamment les écrans plats et les écrans électroluminescents organiques (OEL) .
Éclairage à l'état solide
Dans le domaine de l'éclairage à l'état solide, This compound est adapté aux études relatives aux OLED blanches (WOLED) et aux transistors organiques électroluminescents (OLET). Ses propriétés contribuent à l'efficacité et à la luminosité de ces solutions d'éclairage .
Intermédiaires pharmaceutiques
Le composé sert d'intermédiaire dans la synthèse pharmaceutique. Il est impliqué dans la préparation de complexes chlorés de nickel, de cuivre et de cobalt, qui ont des applications pharmaceutiques potentielles .
Études d'isomères structuraux
Les isomères structuraux de ce composé présentent des propriétés électroniques distinctes, qui sont précieuses pour établir des relations structure-propriété. Ces isomères servent de composés modèles dans la recherche pour comprendre les effets des schémas de substitution sur les propriétés photophysiques et d'agrégation .
Recherche sur les antimétabolites
Les dérivés de This compound sont utilisés dans l'étude des antimétabolites dans les réactions biochimiques des purines. Ils ont montré un potentiel dans la recherche pharmaceutique en raison de leur activité antitrypanosomiale, entre autres activités biologiques .
Safety and Hazards
Orientations Futures
The future directions for 3-Methyl-2-(p-tolyl)pyridine could involve its use in the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays . Additionally, new synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
Propriétés
IUPAC Name |
3-methyl-2-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRDKQYQAMRCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982845 | |
| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64291-96-9 | |
| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(p-tolyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-(p-tolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

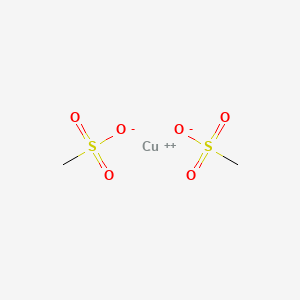
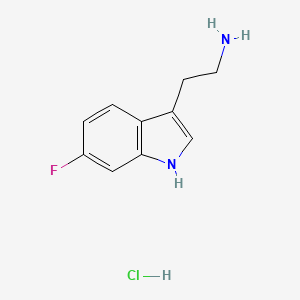
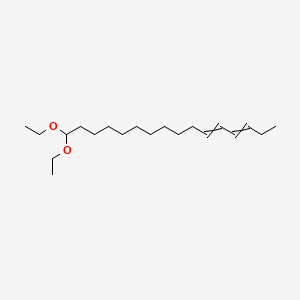
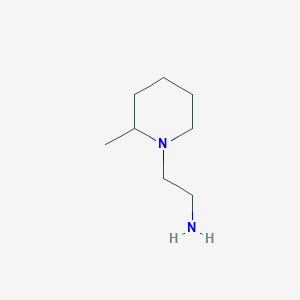

![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)
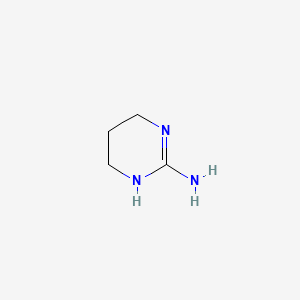

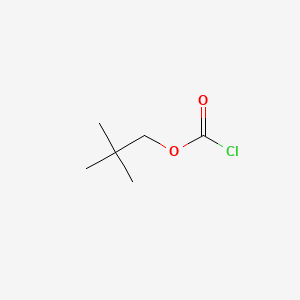


![2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1587602.png)

